molecular formula C24H27O4P B14441480 Bis(2,4,6-trimethylphenyl) phenyl phosphate CAS No. 73179-44-9

Bis(2,4,6-trimethylphenyl) phenyl phosphate

Cat. No.: B14441480
CAS No.: 73179-44-9
M. Wt: 410.4 g/mol
InChI Key: VXHNKGRQNWABMG-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylphenyl) phenyl phosphate is an organophosphorus compound known for its unique chemical properties and applications. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylphenyl) phenyl phosphate typically involves the reaction of phenyl phosphine with 2,4,6-trimethyl benzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective, environmentally friendly, and suitable for large-scale operations. The process involves the use of phenyl phosphine and 2,4,6-trimethyl benzoyl chloride as starting materials, with the reaction carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trimethylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .

Scientific Research Applications

Bis(2,4,6-trimethylphenyl) phenyl phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2,4,6-trimethylphenyl) phenyl phosphate involves its ability to act as a photoinitiator. Upon exposure to light, it generates free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of unsaturated resins and the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Uniqueness: Bis(2,4,6-trimethylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly effective as a photoinitiator and in other specialized applications .

Properties

CAS No.

73179-44-9

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

phenyl bis(2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-16-12-18(3)23(19(4)13-16)27-29(25,26-22-10-8-7-9-11-22)28-24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3

InChI Key

VXHNKGRQNWABMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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